4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
Description
The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline features a tetrahydroisoquinoline core substituted with two 1-methylpyrazole groups, one directly attached to the core and the other via a sulfonyl linker. Its molecular formula is C₁₇H₁₈N₄O₂S, with a molecular weight of 342.42 g/mol (calculated).
The compound’s synthesis likely involves sulfonylation of 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline with a 1-methylpyrazole-4-sulfonyl chloride derivative, though explicit synthetic details are absent in the provided evidence. Commercial analogs, such as the hydrochloride salt (CAS 2303565-69-5), are available with 95% purity, indicating industrial relevance in pharmaceutical intermediates or bioactive molecule development .
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-20-9-14(7-18-20)17-12-22(10-13-5-3-4-6-16(13)17)25(23,24)15-8-19-21(2)11-15/h3-9,11,17H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLBREJBIDHOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common approach is to first synthesize the 1-methyl-1H-pyrazol-4-yl moiety, which can then be coupled with other necessary components through various organic reactions such as nucleophilic substitution or coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are often used.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be studied for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in the treatment of diseases.
Industry: : It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Modifications in Tetrahydroisoquinoline Derivatives
The target compound is compared to three key analogs (Table 1):
Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives
Key Observations :
- Polarity : The sulfonyl group in the target compound increases hydrophilicity compared to the xanthene carbonyl or simple hydrochloride salt analogs.
- Biological Implications : The 3-chloro-4-methoxyphenyl sulfonyl analog () may exhibit enhanced receptor binding due to electron-withdrawing substituents, a feature absent in the target compound .
Comparison with Pyrazole-Containing Heterocycles
Pyrazole derivatives in (e.g., compounds 17–20) share the 1-methylpyrazole moiety but differ in core structure (pyrimidine vs. tetrahydroisoquinoline). For example:
Table 2: Pyrimidine vs. Tetrahydroisoquinoline Cores
Key Observations :
- Core Flexibility: Tetrahydroisoquinoline’s partially saturated ring may confer greater conformational adaptability than pyrimidine, affecting target selectivity .
- Sulfonyl vs. Amine Linkers : The sulfonyl group in the target compound could stabilize protein interactions differently than amine-linked pyrimidines .
Biological Activity
The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the tetrahydroisoquinoline framework and the introduction of pyrazole and sulfonyl groups. The following table summarizes a typical synthetic route:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 1-Methyl-1H-pyrazole | Reflux in ethanol | 85% |
| 2 | Sulfonyl chloride | Room temperature | 90% |
| 3 | Tetrahydroisoquinoline precursor | Heating under reflux | 80% |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Studies have shown that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation. The specific compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Effects : The presence of the pyrazole moiety is associated with antimicrobial activity. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : The compound has been noted to reduce inflammatory markers in animal models, suggesting potential use in treating inflammatory diseases .
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with specific enzymes involved in cancer progression or inflammation.
- Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of related compounds. The results indicated that the tetrahydroisoquinoline structure significantly enhances cytotoxicity by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating promising antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
